4-Bromo-2-(N-Boc-aminomethyl)thiophene

Catalog No.
S3317443
CAS No.
479090-39-6
M.F
C10H14BrNO2S
M. Wt
292.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-(N-Boc-aminomethyl)thiophene

CAS Number

479090-39-6

Product Name

4-Bromo-2-(N-Boc-aminomethyl)thiophene

IUPAC Name

tert-butyl N-[(4-bromothiophen-2-yl)methyl]carbamate

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)14-9(13)12-5-8-4-7(11)6-15-8/h4,6H,5H2,1-3H3,(H,12,13)

InChI Key

QWJRQWPEJVQCHU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=CS1)Br

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CS1)Br

Building Block for Pharmaceutical Development:

4-Bromo-2-(N-Boc-aminomethyl)thiophene is a valuable building block in the synthesis of various heterocyclic compounds, which are a class of molecules with at least one atom in the ring other than carbon. These heterocyclic compounds hold immense potential in the development of new pharmaceuticals due to their diverse biological activities. The presence of the bromine atom allows for further functionalization through various coupling reactions, while the N-Boc protected amine group provides a handle for controlled introduction of functionalities essential for drug development [].

Probe for Protein-Protein Interactions:

The N-Boc protected amine group in 4-Bromo-2-(N-Boc-aminomethyl)thiophene can be strategically modified to incorporate a biocompatible linker and a specific recognition moiety. This allows the molecule to act as a probe for studying protein-protein interactions (PPIs). By attaching a known binding partner to the recognition moiety, researchers can utilize this probe to identify and characterize novel protein-protein interactions within complex biological systems [].

4-Bromo-2-(N-Boc-aminomethyl)thiophene is an organic compound characterized by a bromine atom and a Boc (tert-butyloxycarbonyl) protected amino group attached to a thiophene ring. Its molecular formula is C₁₀H₁₄BrN₁O₂S, with a molecular weight of 292.19 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations, while the Boc group serves as a protective moiety that can be removed under specific conditions to yield the free amine.

  • Wear gloves and eye protection to avoid skin and eye contact.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care as organic compounds can be irritants.
  • Refer to safety data sheets (SDS) for detailed handling and disposal procedures when available from suppliers.
, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds.
  • Suzuki Coupling: The compound can undergo cross-coupling reactions with boronic acids, enabling the synthesis of more complex thiophene derivatives .
  • Deprotection Reactions: The Boc group can be removed using trifluoroacetic acid, which allows for the introduction of further functional groups or for biological activity studies .

4-Bromo-2-(N-Boc-aminomethyl)thiophene and its derivatives have shown potential biological activities, particularly in medicinal chemistry. Compounds containing thiophene rings are often explored for their anti-cancer properties. Studies indicate that certain substituted thiophenes exhibit significant cytotoxicity against various cancer cell lines . The presence of the amino group may enhance interactions with biological targets, making this compound a candidate for further pharmacological evaluation.

The synthesis of 4-Bromo-2-(N-Boc-aminomethyl)thiophene typically involves several steps:

  • Formation of Thiophene Ring: Starting from appropriate precursors, the thiophene ring is constructed through methods such as cyclization reactions.
  • Bromination: The thiophene derivative is brominated using brominating agents such as N-bromosuccinimide.
  • Aminomethylation: The introduction of the aminomethyl group is performed using formaldehyde and an amine in the presence of an acid catalyst.
  • Boc Protection: Finally, the amine is protected by reaction with Boc anhydride or a similar reagent to form the Boc-protected derivative .

4-Bromo-2-(N-Boc-aminomethyl)thiophene finds applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer.
  • Material Science: Used in the development of organic electronic materials due to its unique electronic properties.
  • Chemical Research: Serves as a versatile intermediate in organic synthesis and drug discovery processes.

Interaction studies involving 4-Bromo-2-(N-Boc-aminomethyl)thiophene focus on its binding affinity to various biological targets. Research has indicated that thiophene derivatives can interact with enzymes and receptors involved in cancer progression. These studies often utilize computational modeling and experimental assays to elucidate binding mechanisms and affinities .

Several compounds share structural similarities with 4-Bromo-2-(N-Boc-aminomethyl)thiophene, including:

Compound NameStructureKey Characteristics
4-Chloro-2-(N-Boc-aminomethyl)thiopheneC₁₀H₁₄ClN₁O₂SSimilar reactivity; different halogen
2-AminothiopheneC₇H₉N₁SLacks halogen; simpler structure
5-Bromo-2-thiophenecarboxylic acidC₇H₅BrO₂SFunctionalized carboxylic acid; potential for different biological activity

Uniqueness

4-Bromo-2-(N-Boc-aminomethyl)thiophene is unique due to its combination of a brominated thiophene core and a Boc-protected amino group, which allows for specific reactivity patterns not found in simpler thiophenes or those without halogen substituents. This structural configuration enhances its utility in medicinal chemistry and material science applications.

XLogP3

2.8

Other CAS

479090-39-6

Wikipedia

Tert-Butyl [(4-bromothiophen-2-yl)methyl]carbamate

Dates

Modify: 2023-08-19

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